Cas no 1358096-11-3 (4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one)

4-(3-Bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a brominated benzoxazepinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a benzoxazepine core substituted with a 3-bromophenyl group, makes it a valuable intermediate for the synthesis of bioactive compounds. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, facilitating further functionalization. This compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular framework is advantageous for studying structure-activity relationships in drug discovery, particularly in targeting neurological or inflammatory pathways. High purity grades are typically available, supporting precise research applications.
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one structure
1358096-11-3 structure
Product Name:4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
CAS No:1358096-11-3
MF:C15H12BrNO2
MW:318.165283203125
CID:5882889
PubChem ID:53152472
Update Time:2025-05-22

4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromophenyl)-5H-1,4-benzoxazepin-3-one
    • 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
    • AKOS024544281
    • 4-(3-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
    • VU0540927-1
    • 1358096-11-3
    • F6247-0182
    • 4-(3-bromophenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
    • Inchi: 1S/C15H12BrNO2/c16-12-5-3-6-13(8-12)17-9-11-4-1-2-7-14(11)19-10-15(17)18/h1-8H,9-10H2
    • InChI Key: NNDWPDAMXWNLOO-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2CN(C2=CC=CC(Br)=C2)C(=O)C1

Computed Properties

  • Exact Mass: 317.00514g/mol
  • Monoisotopic Mass: 317.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.5Ų

4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Pricemore >>

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4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Related Literature

Additional information on 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

4-(3-Bromophenyl)-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-3-One: A Comprehensive Overview

The compound 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, identified by the CAS number 1358096-11-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazepines, which are known for their unique structural properties and biological activities. The presence of a bromine atom at the 3-position of the phenyl ring introduces additional electronic effects and reactivity, making this compound particularly interesting for researchers in the field of medicinal chemistry.

Recent studies have highlighted the importance of benzoxazepine derivatives in drug discovery. For instance, research published in Journal of Medicinal Chemistry has demonstrated that such compounds can exhibit potent anti-inflammatory and antioxidant properties. The tetrahydro structure of this compound contributes to its stability and bioavailability, making it a promising candidate for further pharmacological investigations. The ketone group at position 3 further enhances its reactivity and potential for functionalization in synthetic chemistry.

In terms of synthesis, this compound can be prepared through a variety of methods, including cyclization reactions and coupling techniques. One notable approach involves the reaction of a bromobenzene derivative with an appropriate oxazepine precursor under catalytic conditions. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product. The versatility of this synthesis pathway makes it suitable for large-scale production in both academic and industrial settings.

The structural uniqueness of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is further underscored by its ability to form hydrogen bonds and engage in π–π interactions. These properties are critical for its interaction with biological targets such as enzymes and receptors. Recent computational studies using molecular docking have revealed that this compound has a high binding affinity for certain G-protein coupled receptors (GPCRs), which are key targets in the development of novel therapeutic agents.

Moreover, the bromine substituent at position 3 plays a crucial role in modulating the electronic properties of the molecule. Bromine's electronegativity increases the electron-withdrawing effect on the aromatic ring, which can influence both the reactivity and selectivity of the compound in various chemical reactions. This feature is particularly advantageous in medicinal chemistry where fine-tuning of drug candidates is essential for optimizing efficacy and minimizing side effects.

In conclusion, 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one represents a valuable addition to the arsenal of compounds available for drug discovery and development. Its unique structure and versatile properties make it a subject of ongoing research interest. As new insights into its biological activities continue to emerge from cutting-edge studies published in reputable scientific journals like Nature Communications, this compound is poised to play an increasingly important role in advancing modern medicine.

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